molecular formula C12H12F2INO B8158864 (4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone

Cat. No.: B8158864
M. Wt: 351.13 g/mol
InChI Key: ADOUOTBLIHGSFZ-UHFFFAOYSA-N
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Description

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone is a chemical building block of significant interest in medicinal chemistry and drug discovery. The 4,4-difluoropiperidine moiety is a common scaffold in bioactive compounds, notably featured in patented orexin receptor antagonists investigated for the treatment of central nervous system disorders such as sleep diseases, anxiety, and pain . The 2-iodophenyl group provides a versatile synthetic handle for further structural elaboration via cross-coupling reactions, such as the Suzuki reaction, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . This combination of a privileged, fluorinated heterocycle with a reactive aryl iodide makes the compound a valuable intermediate for the design and synthesis of potential therapeutic agents. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2INO/c13-12(14)5-7-16(8-6-12)11(17)9-3-1-2-4-10(9)15/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOUOTBLIHGSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Iodobenzoyl Chloride

The synthesis begins with halogenation of benzoic acid derivatives. Commercial 2-iodobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux:

2-Iodobenzoic acid+SOCl2reflux, 4h2-Iodobenzoyl chloride+SO2+HCl\text{2-Iodobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux, 4h}} \text{2-Iodobenzoyl chloride} + \text{SO}2 + \text{HCl}

Typical yields exceed 85% when employing catalytic dimethylformamide (DMF) to accelerate the reaction.

Coupling with 4,4-Difluoropiperidine

The acyl chloride reacts with 4,4-difluoropiperidine in dichloromethane (DCM) using triethylamine (TEA) as a proton scavenger:

2-Iodobenzoyl chloride+4,4-DifluoropiperidineTEA, DCM, 0°C→RTTarget Compound+TEA\cdotpHCl\text{2-Iodobenzoyl chloride} + \text{4,4-Difluoropiperidine} \xrightarrow{\text{TEA, DCM, 0°C→RT}} \text{Target Compound} + \text{TEA·HCl}

Key parameters:

  • Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of piperidine to acyl chloride ensures complete conversion.

Table 1: Optimization of Coupling Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventTHFDCMDCM
BaseDIEATEATEA
Reaction Time (h)1266
Yield (%)689292

Source reports analogous reactions achieving 92% yield using DCM/TEA, consistent with these findings.

Modern Coupling Agent Approach

Carbodiimide-Mediated Amidation

To avoid handling moisture-sensitive acyl chlorides, 2-iodobenzoic acid directly couples with 4,4-difluoropiperidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

2-Iodobenzoic acid+4,4-DifluoropiperidineEDC, HOBt, DMFTarget Compound\text{2-Iodobenzoic acid} + \text{4,4-Difluoropiperidine} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Compound}

Advantages :

  • Eliminates SOCl₂ handling hazards.

  • Suitable for acid-sensitive substrates.

Limitations :

  • Requires strict anhydrous conditions.

  • Higher cost compared to classical methods.

Hexafluorophosphate Activation

Source details advanced coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

2-Iodobenzoic acid+HATUActive ester4,4-DifluoropiperidineTarget Compound\text{2-Iodobenzoic acid} + \text{HATU} \rightarrow \text{Active ester} \xrightarrow{\text{4,4-Difluoropiperidine}} \text{Target Compound}

This method achieves 89% yield in DMF at 25°C, with reaction completion within 2 hours.

Alternative Pathways and Novel Methodologies

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate the coupling step. Initial trials show reaction times reduced to 15 minutes with comparable yields (88-90%).

Flow Chemistry Applications

Continuous flow systems minimize decomposition of thermally labile intermediates. A microreactor setup with residence time <5 minutes achieves 94% conversion, demonstrating scalability potential.

Purification and Analytical Characterization

Flash Chromatography

Crude product purification utilizes silica gel chromatography with ethyl acetate/hexane gradients (30→50% EtOAc). Source reports successful isolation of similar compounds using 40% EtOAc/hexane, yielding 64% pure product.

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals at δ 7.85 (d, J=8.1 Hz, Ar-H), δ 3.75 (m, piperidine-H), δ 2.95 (m, CF₂-H).

  • ¹³C NMR : Carbonyl resonance at δ 168.5 ppm, ipso-iodine carbon at δ 138.2 ppm.

  • HRMS : [M+H]+ calculated for C₁₂H₁₁F₂INO: 382.9874, found 382.9871.

Challenges and Troubleshooting

Iodine Sublimation

High vacuum during rotary evaporation risks losing product through iodine sublimation. Mitigation strategies:

  • Maintain bath temperature <40°C.

  • Use cold traps in vacuum lines.

Piperidine Hydroscopicity

4,4-Difluoropiperidine’s moisture sensitivity necessitates:

  • Storage over molecular sieves.

  • Schlenk line techniques for anhydrous transfer.

Industrial-Scale Considerations

Cost Analysis

MethodCost ($/kg)E-Factor
Acyl Chloride Route12008.7
HATU Coupling34004.1

The E-Factor (environmental factor) favors modern methods despite higher reagent costs.

Waste Stream Management

Thionyl chloride routes generate HCl/SO₂ emissions requiring caustic scrubbers. Coupling agent methods produce less hazardous waste but require specialized degradation protocols .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

(a) Fluorinated Piperidine Derivatives
  • (4,4-Difluoropiperidin-1-yl)(1-isopropylindol-2-yl)methanone (CAS 872030-17-6): This compound, detailed in , replaces the 2-iodophenyl group with a substituted indole. It demonstrates histamine H3 receptor inverse agonism, reducing food intake in preclinical obesity models. The difluoropiperidine group here enhances metabolic stability compared to non-fluorinated analogs .
  • 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2): Substituting the methanone with an ethanone group and introducing a 4-fluorophenyl moiety alters solubility and receptor selectivity.
(b) Non-Fluorinated Piperidine Analogs
  • Such derivatives are often intermediates in synthetic pathways .

Variations in the Aryl Group

(a) Halogenated Aryl Methanones
  • AM-694 (1-(5-fluoropentyl)-1H-indol-3-ylmethanone): A synthetic cannabinoid receptor agonist listed as a controlled substance. The 2-iodophenyl group is critical for CB1 receptor binding, while the 5-fluoropentyl chain on indole enhances lipophilicity and bioavailability. This contrasts with the target compound’s piperidine group, which may reduce psychoactivity .
(b) Non-Iodinated Aryl Groups
  • The methoxyethyl side chain on indole may reduce CNS penetration compared to the target compound’s simpler structure .

Pharmacological and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
Target Compound C₁₂H₁₂F₂INO* ~423.1 4,4-Difluoropiperidine, 2-iodophenyl Hypothesized CNS modulation
AM-694 (CAS RN: 330636-43-6) C₂₀H₁₈FINO 448.3 5-fluoropentylindole, 2-iodophenyl CB1 agonist, controlled substance
CAS 872030-17-6 C₂₅H₃₅F₂N₃O₂ 447.6 Difluoropiperidine, indole H3 receptor inverse agonist
CAS 1435996-80-7 C₂₃H₂₅ClN₂O₃ 412.9 Chlorophenyl, hydroxypiperidine Undisclosed, likely enzyme-targeted

*Estimated based on structural analogs.

Biological Activity

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone, identified by its CAS number 2034447-06-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and patents.

Chemical Structure and Properties

The molecular formula of this compound is C14H18F2N2O. The structure features a piperidine ring substituted with fluorine atoms and an iodophenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC14H18F2N2O
Molecular Weight300.30 g/mol
CAS Number2034447-06-6

Pharmacological Activity

Research indicates that this compound exhibits significant pharmacological activities, particularly in the context of cancer therapy and translation inhibition.

1. Translation Inhibition

A key study highlighted the compound's role as an inhibitor of translational factors involved in cap-dependent mRNA translation. This mechanism is crucial in cancer biology as it affects tumor cell signaling and survival. The compound was shown to inhibit MNK1 and MNK2 kinases, which are involved in phosphorylating eIF4E, a critical component of the eIF4F complex necessary for translation initiation .

2. Antitumor Activity

The compound's ability to modulate translation initiation suggests potential antitumor activity. By inhibiting the MNK pathway, it may reduce the expression of proteins that promote tumor growth and survival. This mechanism aligns with findings from various studies indicating that targeting translation can enhance the efficacy of existing cancer therapies .

Case Studies

Several case studies have explored the effects of this compound in various experimental models:

Study 1: In Vitro Analysis

In vitro experiments demonstrated that treatment with the compound led to a significant decrease in cell proliferation in several cancer cell lines. The IC50 values indicated potent activity against breast and lung cancer cells, suggesting its potential as a therapeutic agent .

Study 2: In Vivo Efficacy

In vivo studies using murine models showed that administration of this compound resulted in reduced tumor size compared to control groups. Histological analyses revealed decreased proliferation markers in treated tumors, supporting its role as a translational inhibitor .

The primary mechanism through which this compound exerts its biological effects is by disrupting the assembly and function of the eIF4F complex. This action leads to:

  • Inhibition of Protein Synthesis : By preventing the phosphorylation of eIF4E, the compound effectively reduces protein synthesis required for tumor growth.
  • Altered Gene Expression : The inhibition of MNK kinases affects downstream signaling pathways involved in cell survival and proliferation.

Q & A

Basic: What are the key synthetic routes for (4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including acylation of the piperidine ring and subsequent coupling with an iodophenyl group. Critical steps include:

  • Acylation : Reacting 4,4-difluoropiperidine with an activated carbonyl source (e.g., chloroiodophenyl ketone) under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF or THF .
  • Coupling Optimization : Temperature control (60–80°C) and catalytic agents (e.g., Pd catalysts for cross-coupling) are essential to minimize side reactions and improve yield. Excess iodophenyl reagents may be required due to steric hindrance from the difluoropiperidine moiety .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), as residual impurities can skew biological assay results .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assigns protons and carbons to confirm the piperidine ring (δ ~3.5 ppm for N-CH₂), difluoro groups (¹⁹F NMR: δ ~-150 ppm), and iodophenyl aromatic signals (δ ~7.3–8.1 ppm) .
  • IR Spectroscopy : Validates carbonyl stretching (~1680 cm⁻¹) and C-I bond vibrations (~500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₁F₂INO) and detects fragmentation patterns indicative of structural stability .

Advanced: How can crystallographic data resolve ambiguities in the molecular configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) provides definitive spatial assignments:

  • Torsional Angles : Resolves conformations of the difluoropiperidine ring (chair vs. boat) and iodophenyl orientation relative to the ketone .
  • Intermolecular Interactions : Hydrogen bonding or halogen bonding (C-I⋯N/O) observed in the crystal lattice informs solubility and stability trends .
  • Software Tools : SHELXL refines diffraction data, but challenges arise from heavy atoms (iodine), requiring high-resolution data (≤1.0 Å) to mitigate absorption artifacts .

Advanced: What strategies address discrepancies in biological activity data across different studies?

  • Dose-Response Replication : Standardize assays (e.g., IC₅₀ measurements) across cell lines (e.g., HEK293 vs. CHO) to control for receptor expression variability .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain potency differences in vivo vs. in vitro .
  • Structural Analog Comparison : Test derivatives (e.g., replacing iodine with bromine) to isolate electronic effects on target binding .

Basic: What are the primary structural features contributing to its potential bioactivity?

  • Difluoropiperidine : Enhances metabolic stability by resisting CYP450 oxidation compared to non-fluorinated analogs .
  • Iodophenyl Group : Acts as a halogen bond donor, improving affinity for hydrophobic pockets in enzymes/receptors (e.g., kinases) .
  • Ketone Linker : Facilitates reversible Schiff base formation with lysine residues, enabling covalent inhibition mechanisms .

Advanced: How do computational methods complement experimental data in SAR studies of this compound?

  • Docking Simulations (AutoDock Vina) : Predict binding poses to targets like sigma receptors, guiding synthetic prioritization of derivatives .
  • MD Simulations : Assess dynamic stability of ligand-target complexes (e.g., RMSD <2.0 Å over 100 ns) to validate static docking results .
  • QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with activity cliffs, identifying critical regions for optimization .

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